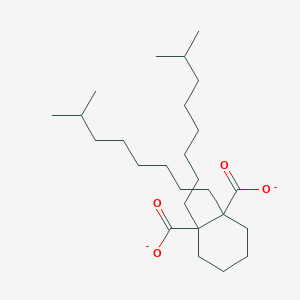![molecular formula C103H114N22O43 B13398754 4-O-(4,4-dimethyl-2-oxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-(2,5-dioxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxoimidazolidin-4-yl)methyl] but-2-enedioate;1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 4-O-(2-oxopyrrolidin-3-yl) but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxopyrrolidin-3-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-2-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-3-yl)methyl] but-2-enedioate](/img/structure/B13398754.png)
4-O-(4,4-dimethyl-2-oxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-(2,5-dioxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxoimidazolidin-4-yl)methyl] but-2-enedioate;1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 4-O-(2-oxopyrrolidin-3-yl) but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxopyrrolidin-3-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-2-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-3-yl)methyl] but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a fossilized plant wax with a composition that includes long-chain carboxylic acid esters, free long-chain organic acids, long-chain alcohols, ketones, hydrocarbons, and resins . Montan wax is primarily found in locations such as Amsdorf, Germany, and the Ione Basin near Ione, California . It is used in various applications, including car and shoe polishes, paints, and as a lubricant for molding paper and plastics .
Métodos De Preparación
Montan wax is produced from lignite through a multi-step process that includes solvent extraction and refining. The crude wax is extracted using organic solvents under atmospheric pressure, resulting in a product that contains resin and bitumen . The refining process involves deresination, where the resin content is reduced through continuous extraction at low temperatures . The final product, refined montan wax, is obtained after oxidation bleaching, which removes impurities and improves the wax’s color and properties .
Análisis De Reacciones Químicas
Montan wax undergoes various chemical reactions, including oxidation, reduction, and esterification. During the oxidation process, parameters such as the concentration of oxidants (e.g., sulfuric acid and chromic acid), oxidation time, and the mass ratio of oxidants significantly affect the properties of the refined wax . Common reagents used in these reactions include sulfuric acid, chromic acid, and organic solvents . The major products formed from these reactions include long-chain fatty acids, polyhydroxy fatty acid esters, and free fatty acids .
Aplicaciones Científicas De Investigación
Montan wax has a wide range of applications in various fields:
Mecanismo De Acción
Montan wax exerts its effects through its unique chemical structure, which includes long-chain carboxylic acid esters and free long-chain organic acids. These components provide excellent lubrication properties, making montan wax an effective viscosity reducer, mold release agent, and dispersion aid . The wax’s high melting point and chemical stability contribute to its effectiveness in various applications .
Comparación Con Compuestos Similares
Montan wax is similar to other natural waxes such as carnauba wax and candelilla wax. it has some unique properties that set it apart:
Carnauba Wax: Derived from the leaves of the carnauba palm, carnauba wax has a higher melting point and is harder than montan wax.
Candelilla Wax: Extracted from the leaves of the candelilla shrub, candelilla wax is softer and has a lower melting point compared to montan wax.
Montan wax’s unique composition and properties make it a valuable alternative to these other natural waxes, particularly in industrial applications where high melting points and chemical stability are essential .
Propiedades
Fórmula molecular |
C103H114N22O43 |
|---|---|
Peso molecular |
2348.1 g/mol |
Nombre IUPAC |
4-O-(4,4-dimethyl-2-oxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-(2,5-dioxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxoimidazolidin-4-yl)methyl] but-2-enedioate;1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 4-O-(2-oxopyrrolidin-3-yl) but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxopyrrolidin-3-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-2-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-3-yl)methyl] but-2-enedioate |
InChI |
InChI=1S/C16H19N3O6.3C15H17N3O6.C14H16N4O6.C14H13N3O7.C14H15N3O6/c1-9-17-6-10(14(22)19-9)7-24-11(20)4-5-12(21)25-13-15(23)18-8-16(13,2)3;1-9-16-6-11(15(22)18-9)8-24-14(21)3-2-13(20)23-7-10-4-12(19)17-5-10;1-9-16-6-10(15(22)17-9)7-23-13(20)4-5-14(21)24-8-11-2-3-12(19)18-11;1-9-17-6-11(15(22)18-9)8-24-13(20)3-2-12(19)23-7-10-4-5-16-14(10)21;1-8-15-4-9(13(21)17-8)6-23-11(19)2-3-12(20)24-7-10-5-16-14(22)18-10;1-7-15-5-8(13(21)16-7)6-23-11(19)2-3-12(20)24-9-4-10(18)17-14(9)22;1-8-16-6-9(13(20)17-8)7-22-11(18)2-3-12(19)23-10-4-5-15-14(10)21/h4-6,13,17H,1,7-8H2,2-3H3,(H,18,23)(H,19,22);2-3,6,10,16H,1,4-5,7-8H2,(H,17,19)(H,18,22);4-6,11,16H,1-3,7-8H2,(H,17,22)(H,18,19);2-3,6,10,17H,1,4-5,7-8H2,(H,16,21)(H,18,22);2-4,10,15H,1,5-7H2,(H,17,21)(H2,16,18,22);2-3,5,9,15H,1,4,6H2,(H,16,21)(H,17,18,22);2-3,6,10,16H,1,4-5,7H2,(H,15,21)(H,17,20) |
Clave InChI |
YABPCHSQTQLWFR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC(=O)C1OC(=O)C=CC(=O)OCC2=CNC(=C)NC2=O)C.C=C1NC=C(C(=O)N1)COC(=O)C=CC(=O)OCC2CCNC2=O.C=C1NC=C(C(=O)N1)COC(=O)C=CC(=O)OCC2CCC(=O)N2.C=C1NC=C(C(=O)N1)COC(=O)C=CC(=O)OCC2CC(=O)NC2.C=C1NC=C(C(=O)N1)COC(=O)C=CC(=O)OCC2CNC(=O)N2.C=C1NC=C(C(=O)N1)COC(=O)C=CC(=O)OC2CCNC2=O.C=C1NC=C(C(=O)N1)COC(=O)C=CC(=O)OC2CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B13398681.png)
![disodium;3-[(2E,4E,6E)-20-carboxy-10,11,35-trimethyl-32-oxidoperoxysulfanyl-8-(3-oxidoperoxysulfanylpropyl)-14,22-dioxo-8,9,15,21-tetraza-28-azoniatetracyclo[26.7.0.07,11.029,34]pentatriaconta-1(28),2,4,6,9,29(34),30,32-octaen-35-yl]propane-1-sulfonate](/img/structure/B13398683.png)
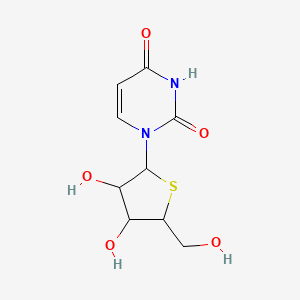
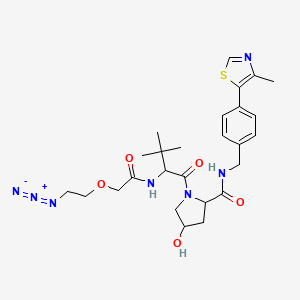
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride](/img/structure/B13398692.png)
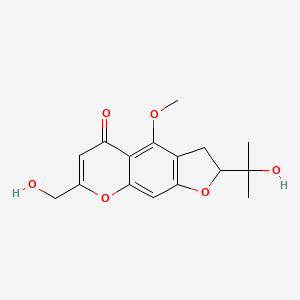
![2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid](/img/structure/B13398706.png)
![Methyl 2-acetyloxy-2-[6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B13398707.png)
![Disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13398708.png)

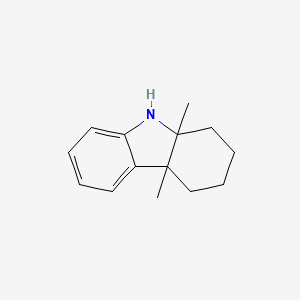
![N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide](/img/structure/B13398732.png)
![N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide](/img/structure/B13398734.png)
